molecular formula C14H14FNO3 B605638 ASP7663 CAS No. 1190217-35-6

ASP7663

Numéro de catalogue: B605638
Numéro CAS: 1190217-35-6
Poids moléculaire: 263.26 g/mol
Clé InChI: RCVZUIGCNAAMIC-UXBLZVDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ASP7663 est un composé chimique connu pour son rôle d'activateur sélectif du canal transient receptor potential ankyrin 1 (TRPA1). Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte de la motilité gastro-intestinale et de la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ASP7663 implique la formation de l'acide (2E)-2-[7-fluoro-1,2-dihydro-1-(2-méthylpropyl)-2-oxo-3H-indol-3-ylidène]acétique. Les conditions de réaction incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du cycle indole et la fonctionnalisation ultérieure .

Méthodes de production industrielle : La production industrielle de l'this compound impliquerait probablement des techniques de synthèse organique à grande échelle, notamment l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants. Le processus impliquerait également des étapes de purification rigoureuses pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

TRPA1 Activation and Calcium Influx

ASP7663 selectively activates transient receptor potential ankyrin 1 (TRPA1) channels, inducing calcium influx in transfected HEK293 cells. Its potency is consistent across species, with pEC<sub>50</sub> values of:

  • Human TRPA1 : 0.51 µM
  • Rat TRPA1 : 0.54 µM
  • Mouse TRPA1 : 0.50 µM

Mechanistic Insight :

  • This compound triggers a slower, more sustained calcium influx compared to allyl isothiocyanate (AITC), a common TRPA1 agonist .
  • At 316 µM, this compound produces prolonged calcium signaling (>120 seconds), contrasting with AITC’s transient response .

Antagonist Inhibition Profiles

TRPA1 antagonists block this compound-induced effects, confirming target specificity:

AntagonistIC<sub>50</sub> (TRPA1)Reference
HC-0300315.3–7.6 µM
AP-183.1–4.5 µM
A-96707967–289 nM

Key Finding :

  • Oral HC-030031 (100 mg/kg) fully inhibits this compound-mediated mechanical hypersensitivity in mice .

Off-Target Calcium Responses

At higher concentrations (>54 µM), this compound elicits calcium responses in non-transfected HEK293 cells (pEC<sub>50</sub> = 4.27 ± 0.03), indicating off-target activity. This effect is log-unit weaker than TRPA1 activation .

Biochemical Effects in Gastrointestinal Models

This compound’s activation of TRPA1 in enterochromaffin (EC) cells drives serotonin (5-HT) release, underlying its therapeutic effects:

  • Anti-constipation : Oral this compound (1 mg/kg) reverses loperamide-induced colonic transit delay in mice, blocked by vagotomy or HC-030031 .
  • Anti-nociceptive : Inhibits colorectal distension-induced abdominal pain in rats (ED<sub>50</sub> = 0.3 mg/kg orally) .

Dose-Dependent Locomotor Effects

In zebrafish larvae, this compound exhibits a biphasic locomotor profile:

  • Low doses (3.16–10 µM) : Depress activity.
  • Higher doses (31.6–100 µM) : Induce hyperlocomotion .

Applications De Recherche Scientifique

Treatment of Constipation

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. ASP7663 has shown promise as a potential treatment for constipation through its action on enterochromaffin cells, which release serotonin (5-HT) upon TRPA1 activation. This release enhances gastrointestinal motility.

  • Case Study : In a study involving mice, oral administration of this compound significantly improved loperamide-induced delays in colonic transit, suggesting its effectiveness in alleviating constipation . The study indicated that the effects were mediated through vagal pathways and were reversible with TRPA1 antagonists.
StudyModelDoseEffect
MiceOral administrationImproved colonic transit
Mouse colon segments1-30 μMDecreased colonic motor activity

Alleviation of Abdominal Pain

This compound has also been evaluated for its analgesic properties. The compound not only promotes gastrointestinal motility but also reduces abdominal pain responses induced by colorectal distension.

  • Findings : In rat models, both oral and intravenous administration of this compound significantly inhibited pain responses associated with colorectal distension . This dual action makes it a candidate for treating conditions like irritable bowel syndrome (IBS), where both constipation and pain are prevalent.
StudyModelAdministration RoutePain Response Effect
RatsOral/IntravenousReduced pain response

Effects on Locomotor Behavior

Research has indicated that this compound influences locomotor behavior in animal models. In zebrafish larvae, this compound induced hyperlocomotion, which was sustained over time compared to other TRPA1 activators like allyl isothiocyanate (AITC).

  • Observations : The compound produced a more persistent calcium influx than AITC, suggesting prolonged activation of TRPA1 channels . Behavioral assays showed that different concentrations of this compound led to varied locomotor responses, highlighting its potential utility in studying locomotion-related disorders.
StudyModelObservation
ZebrafishSustained hyperlocomotion
Calcium influx assayPersistent response compared to AITC

Impact on Colonic Motor Activity

This compound's effects on colonic motor activity have been characterized through cumulative dosing studies. It was observed that the compound caused a concentration-dependent decrease in colonic motility parameters such as frequency and amplitude.

  • Key Results : The effects on frequency and transit interval were reversible upon washout, while amplitude changes were irreversible . This suggests that while this compound can modulate colonic activity effectively, some effects may persist beyond immediate pharmacological intervention.
ParameterEffect
Transit Interval (TIQ)Decreased with this compound
FrequencyDecreased with this compound
AmplitudeIrreversibly decreased with this compound

Mécanisme D'action

ASP7663 exerts its effects by selectively activating the TRPA1 channel. This activation leads to an increase in intracellular calcium levels, which can modulate various cellular processes. The compound has been shown to have protective effects on cardiac tissue and to regulate gastrointestinal motility through its action on TRPA1 .

Comparaison Avec Des Composés Similaires

Activité Biologique

ASP7663 is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders and pain management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

TRPA1 is a non-selective cation channel expressed in sensory neurons and various tissues, playing a crucial role in nociception and inflammatory responses. This compound activates TRPA1, leading to calcium influx and subsequent cellular responses. Studies have shown that this compound can induce significant calcium mobilization in cells expressing TRPA1, demonstrating its potency as an agonist.

  • Calcium Influx : In experiments using HEK293 cells transfected with mTRPA1 channels, this compound was shown to elicit calcium responses that were more sustained compared to other TRPA1 agonists like AITC. The effective concentration (pEC50) for this compound was determined to be approximately 54.1 µM .

Effects on Gastrointestinal Motility

This compound has been investigated for its effects on gastrointestinal motility, particularly in models of constipation and abdominal pain.

  • Anti-Constipation Action : In a study involving loperamide-induced constipation in mice, oral administration of this compound significantly improved colonic transit times. This effect was attributed to the activation of TRPA1 in enterochromaffin cells, leading to the release of serotonin (5-HT), which enhances gut motility .
  • Pain Modulation : this compound also demonstrated analgesic properties in models of colorectal distension-induced abdominal pain. The analgesic effect was inhibited by pretreatment with TRPA1 antagonists, confirming the role of TRPA1 activation in mediating these responses .

Behavioral Studies

Behavioral assessments have provided insights into the effects of this compound on locomotor activity.

  • Locomotion and Pain Response : In C57BL/6 mice, administration of this compound resulted in decreased mechanical thresholds, indicating increased sensitivity to pain. This effect was dose-dependent and could be reversed by TRPA1 antagonists, suggesting that this compound enhances nociceptive behavior through TRPA1 activation .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the biological activity of this compound compared to other TRPA1 agonists:

Study Model Effect This compound Dose Comparison with AITC
HEK293 CellsCalcium Influx54.1 µM (pEC50)More sustained response than AITC
Mouse Constipation ModelImproved Colonic TransitOral administration effectiveSignificant improvement over control
Rat Abdominal Pain ModelAnalgesic EffectNot specifiedInhibited by TRPA1 antagonists

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ASP7663 in modulating gastrointestinal and pain pathways?

this compound is a selective TRPA1 agonist, activating the channel to induce calcium influx in sensory neurons, which modulates nociception and gut motility. Studies demonstrate that this compound's effects (e.g., increased colon afferent firing, anti-constipation) are abolished by TRPA1 antagonists like AM0902, confirming TRPA1 dependency . Methodologically, researchers validate TRPA1 specificity using knockout models (e.g., TRPA1-/- mice) and pharmacological inhibitors.

Q. How does this compound influence colon sensory neuron activity in experimental models?

this compound (30–100 µM) dose-dependently increases colon afferent firing, measured via multi-unit recordings in mouse LSN bundles. Pre-treatment with TRPA1 antagonists (e.g., AM0902) or GPR35 agonists (e.g., cromolyn) suppresses this effect, highlighting pathway crosstalk . Standard protocols include a 30-minute stabilization period pre-experiment and repeated drug applications to assess tolerance .

Q. What in vivo models are used to evaluate this compound’s analgesic and prokinetic effects?

Key models include:

  • Loperamide-induced constipation : this compound (oral) accelerates colonic transit in mice, blocked by TRPA1 antagonists or vagotomy .
  • Colorectal distension (CRD) : this compound reduces CRD-induced abdominal pain in rats, assessed via visceromotor response thresholds .
  • Mechanical hypersensitivity : this compound induces SP-dependent afferent sensitization, reversed by NK1R antagonists (e.g., aprepitant) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects across different assays?

Example contradiction: this compound enhances cell migration in wound-healing assays (AUC increases with concentration) but shows no effect on TIQ (a motility index) in colon assays . Methodological considerations :

  • Assay specificity : Cell migration assays (e.g., scratch tests) may reflect direct TRPA1-mediated cytoskeletal changes, while TIQ measures integrated motor activity influenced by neural/paracrine factors .
  • Concentration thresholds : this compound’s efficacy varies by tissue type and receptor density. Use in situ hybridization (e.g., Trpa1/Tac1 co-expression in neurons) to contextualize responses .

Q. What experimental designs address tolerance development during repeated this compound application?

Repeated this compound administration (e.g., 100 µM, 45-minute intervals) induces rapid tolerance in colon afferents. To mitigate:

  • Washout protocols : Extend inter-dose intervals or use fresh tissue preparations .
  • Alternative agonists : Compare with non-desensitizing TRPA1 agonists (e.g., AITC) to isolate tolerance mechanisms .
  • Calcium imaging : Monitor intracellular Ca²⁺ dynamics in sensory neurons to distinguish receptor desensitization from downstream signaling exhaustion .

Q. How does GPR35 activation modulate this compound’s TRPA1-mediated effects?

GPR35 agonists (e.g., cromolyn, zaprinast) inhibit this compound-induced SP release and colon contraction in wild-type mice but not GPR35-/- models. However, off-target effects (e.g., zaprinast’s PDE inhibition) require control experiments:

  • Pharmacological controls : Test PDE inhibitors (e.g., IBMX) to exclude PDE-mediated confounding .
  • SP quantification : Use ELISA/chemiluminescence to directly measure SP release post-ASP7663 .
  • Dual-pathway analysis : Employ siRNA knockdown of GPR35/TRPA1 to dissect crosstalk .

Q. What strategies optimize dose selection for this compound in vivo studies?

  • Dose-response profiling : Use AUC analysis (e.g., 3.16–100 µM) to identify EC₅₀ values .
  • Route-specific pharmacokinetics : Oral administration (10–30 mg/kg) is effective for gut motility, while IV dosing may bypass first-pass metabolism in pain models .
  • Biomarker validation : Measure TRPA1 activation via 5-HT release from enterochromaffin cells (e.g., QGP-1 line) to confirm target engagement .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in this compound-induced SP signaling?

this compound increases SP release in wild-type colon tissue (~10-fold) but not in TRPA1-blocked or GPR35-/- models . Discrepancies may arise from:

  • Tissue heterogeneity : Regional differences in TRPA1/GPR35 expression (e.g., proximal vs. distal colon).
  • Protease activity : Use protease inhibitors (thiorphan/captopril) to stabilize SP in extracellular assays .
  • Statistical rigor : Apply mixed-effects ANOVA to account for repeated measures and inter-animal variability .

Q. What controls are essential for electrophysiological recordings of this compound’s effects?

  • Baseline normalization : Compare firing rates pre-/post-drug application .
  • Vehicle controls : Test DMSO (0.1%) to exclude solvent artifacts .
  • Blinding : Mask experimenters to treatment groups to reduce bias .

Q. Tables

Table 1 : Key this compound Concentrations and Effects

Model/AssayConcentrationEffectReference
Colon afferent firing30 µM↑ Firing (TRPA1-dependent)
SP release (colon)30 µM↑ 10-fold (blocked by AM0902)
In vivo analgesia10–30 mg/kg↓ CRD-induced pain
Cell migration100 µM↑ AUC vs. E3 controls

Table 2 : Common Pitfalls in this compound Studies

PitfallMitigation Strategy
Tolerance with repeated dosingExtend washout periods; use fresh tissue
Off-target GPR35 effectsValidate with GPR35-/- models
SP degradation in assaysAdd protease inhibitors (thiorphan/captopril)

Propriétés

IUPAC Name

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVZUIGCNAAMIC-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336557
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190217-35-6
Record name ASP-7663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ASP7663
ASP7663
ASP7663
ASP7663
ASP7663
ASP7663

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.